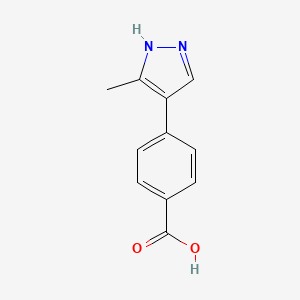![molecular formula C8H13ClF3N B13583211 3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trifluoromethyl)-2-azabicyclo[222]octane hydrochloride is a compound that belongs to the class of bicyclic amines It is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
化学反应分析
Types of Reactions
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various trifluoromethylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethylated bicyclic amines and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) . Examples include:
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Trifluoromethylated derivatives of DABCO
- Other bicyclic amines with trifluoromethyl groups
Uniqueness
The uniqueness of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride lies in its specific structural features, such as the presence of the trifluoromethyl group and the bicyclic azabicyclo octane structure.
属性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-5-1-3-6(12-7)4-2-5;/h5-7,12H,1-4H2;1H |
InChI 键 |
QSAZARRJXJXKLR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C(N2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
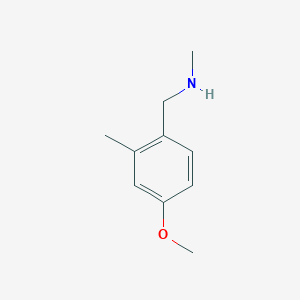
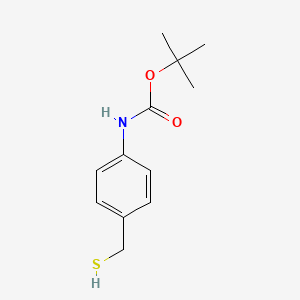
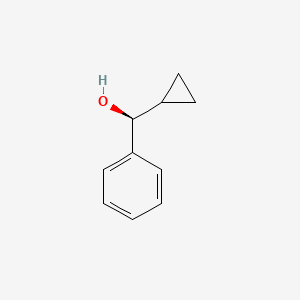
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
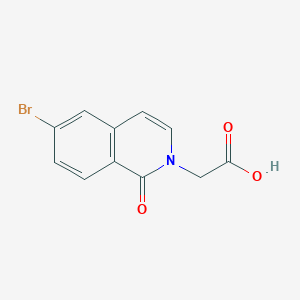
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
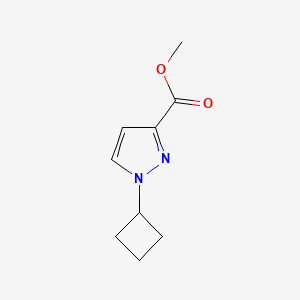
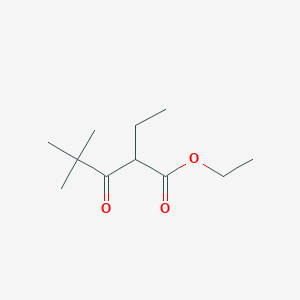
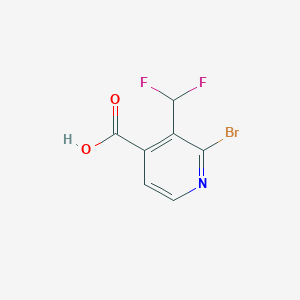

![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
